Boc-D-Ala-OSu
CAS No.: 34404-33-6
Cat. No.: VC21541304
Molecular Formula: C12H18N2O6
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34404-33-6 |
|---|---|
| Molecular Formula | C12H18N2O6 |
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1 |
| Standard InChI Key | COMUWNFVTWKSDT-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
| SMILES | CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Nomenclature
Boc-D-Ala-OSu is characterized by specific chemical identifiers that distinguish it in scientific literature and commercial catalogs. The compound is formally identified by its IUPAC name tert-butyl {(1R)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-1-methyl-2-oxoethyl}carbamate, though it is more commonly referred to by its abbreviated name.
Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 34404-33-6 |
| Molecular Formula | C₁₂H₁₈N₂O₆ |
| Molecular Weight | 286.28 g/mol |
| Exact Mass | 286.116486 |
The compound is registered under CAS number 34404-33-6, which serves as its unique identifier in chemical databases and literature . Its molecular formula C₁₂H₁₈N₂O₆ indicates the precise atomic composition, containing 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .
Synonyms and Alternative Nomenclature
The compound is known by various synonyms in scientific literature and commercial catalogs, including:
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N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester
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(2R)-2,5-dioxopyrrolidin-3-yl 2-(tert-butoxycarbonylamino)propanoate
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N-tert-Butoxycarbonyl-D-alanine-N-hydroxysuccinimide ester
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Boc-D-Ala-ONSu
These alternative names reflect different naming conventions and abbreviation systems used across various research fields and chemical suppliers.
Physical and Chemical Properties
Boc-D-Ala-OSu possesses distinct physical and chemical properties that dictate its behavior in various experimental conditions and influence its applications in research.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.3±0.1 g/cm³ |
| Refractive Index | 1.511 |
| LogP | -0.42 |
| Polar Surface Area (PSA) | 102.01 |
The compound has a density of approximately 1.3±0.1 g/cm³ and a refractive index of 1.511 . Its LogP value of -0.42 indicates a slight preference for aqueous environments over lipid environments, which is important for understanding its solubility characteristics .
Solubility Characteristics
Boc-D-Ala-OSu is primarily soluble in organic solvents, with particular solubility in dimethyl sulfoxide (DMSO) . When preparing stock solutions, it is recommended to select appropriate solvents based on experimental requirements and to store solutions in separate aliquots to avoid degradation from repeated freeze-thaw cycles .
For laboratory applications, the following stock solution preparations are typically used:
| Amount | Volume for 1 mM | Volume for 5 mM | Volume for 10 mM |
|---|---|---|---|
| 1 mg | 3.493 mL | 0.6986 mL | 0.3493 mL |
| 5 mg | 17.4648 mL | 3.493 mL | 1.7465 mL |
| 10 mg | 34.9296 mL | 6.9859 mL | 3.493 mL |
These calculations assist researchers in preparing precise working solutions for various experimental applications .
Structural Characteristics
The molecular structure of Boc-D-Ala-OSu contains several functional groups that contribute to its chemical reactivity and utility in peptide synthesis.
Functional Groups and Reactive Centers
Boc-D-Ala-OSu contains:
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A tert-butoxycarbonyl (Boc) protecting group on the amino terminus
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The D-alanine amino acid residue
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An N-hydroxysuccinimide (OSu) ester at the carboxyl terminus
The N-hydroxysuccinimide ester serves as an activated carboxylic acid, making it highly reactive toward nucleophiles, particularly primary amines. This reactivity is key to the compound's utility in peptide coupling reactions .
Stereochemistry
The compound contains a stereocenter at the α-carbon of the alanine residue, with the D-configuration being specifically indicated in the name. This stereochemical configuration is crucial for applications requiring stereochemical precision, such as the synthesis of bioactive peptides or peptidomimetics with specific three-dimensional structures .
Applications in Peptide Synthesis
Boc-D-Ala-OSu plays a significant role in modern peptide synthesis methodologies, particularly within the Boc strategy of solid-phase peptide synthesis.
Role in Boc-Strategy Peptide Synthesis
The compound serves as an activated amino acid derivative in the t-butoxycarbonyl (Boc) protection strategy for peptide synthesis. In this methodology, the Boc group protects the α-amino group of the amino acid, while the N-hydroxysuccinimide ester provides an activated carboxyl group for efficient coupling reactions .
The application of Boc-D-Ala-OSu in peptide synthesis has been demonstrated in research, such as the preparation of chitobiosylated peptide thioesters. In this approach, Boc-protected amino acids carrying specific modifications are introduced during solid-phase synthesis, followed by treatment with hydrogen fluoride (HF) to cleave the protected peptide from the resin .
Advantages in Peptide Coupling
The N-hydroxysuccinimide ester in Boc-D-Ala-OSu offers several advantages in peptide coupling reactions:
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Enhanced reactivity compared to unactivated carboxylic acids
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Reduced racemization during coupling
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Compatibility with various amino acid sequences
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Efficient coupling even with sterically hindered residues
These properties make it particularly valuable in challenging peptide synthesis applications, including the preparation of thioester intermediates for segment condensation strategies .
Biological Applications and Research Significance
Beyond its utility in chemical synthesis, Boc-D-Ala-OSu and related amino acid derivatives have demonstrated biological significance.
Ergogenic Applications
Amino acid derivatives like Boc-D-Ala-OSu have been commercially utilized as ergogenic supplements. Research indicates these compounds can influence:
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Secretion of anabolic hormones
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Fuel supply during exercise
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Mental performance during stress-related tasks
These properties make them recognized as beneficial ergogenic dietary substances, though specific applications of Boc-D-Ala-OSu itself in this context require further research.
Research Applications in Biochemistry
The compound has been used in the synthesis of biologically active peptides, including:
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Preparation of extracellular matrix metalloproteinase inducer (emmprin) derivatives
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Synthesis of glycosylated peptide thioesters using the segment condensation method
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Development of peptides for conformational analysis by circular dichroism (CD) spectroscopy
These applications highlight the compound's value in exploring protein structure-function relationships and developing tools for biochemical research.
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